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Compound of Interest

Compound Name: 4-Isothiocyanatobenzamide

CAS No.: 158756-25-3

Cat. No.: B186619

Get Quote

Introduction & Mechanism of Action
4-Isothiocyanatobenzamide combines the structural specificity of the benzamide scaffold (a

nicotinamide mimic) with the chemical reactivity of an isothiocyanate (ITC) group.

Pharmacophore: The benzamide moiety competitively binds to the NAD+ binding pocket of

PARP enzymes (specifically PARP-1 and PARP-2).

Warhead: The isothiocyanate group acts as a "soft" electrophile. Upon binding, it reacts with

proximal nucleophiles (typically Cysteine or Lysine) to form a covalent thiourea bond.

Utility: Unlike reversible inhibitors (e.g., Olaparib, 3-aminobenzamide), 4-ITC-BZA allows for

washout assays to determine target residence time and can be used as a "block-and-lock"

probe to permanently inactivate the enzyme in cell-based models.
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Parameter Specification Critical Note

Molecular Formula C₈H₆N₂OS MW: 178.21 g/mol

Solubility DMSO (up to 50 mM)
Insoluble in water. Precipitates

in high-salt buffers.

Stability Hydrolytically Unstable

Avoid aqueous storage. The -

NCS group hydrolyzes to an

amine in water over time.

Prepare fresh.

Buffer Compatibility PBS, HEPES, PIPES

AVOID TRIS & GLYCINE.

Primary amines in Tris/Glycine

will react with the ITC group,

neutralizing the probe.

Storage -20°C (Desiccated)

Store as solid. DMSO stocks

are stable for <1 week at

-80°C.

Experimental Protocols
Protocol A: Irreversible Inhibition "Washout" Assay
Objective: To demonstrate that 4-ITC-BZA inhibits PARP activity irreversibly, unlike the

reversible control 4-aminobenzamide (4-AB).

Materials:

HeLa or MDA-MB-231 cells.

Test Compound: 4-Isothiocyanatobenzamide (10 µM - 100 µM).

Reversible Control: 4-Aminobenzamide (1 mM).

Stimulus: Hydrogen Peroxide (H₂O₂), 1 mM (to induce DNA damage and PARP activation).

Detection: Anti-PAR antibody (Poly-ADP-ribose binding reagent).
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Step-by-Step Workflow:

Seeding: Plate cells in 6-well plates (0.5 x 10⁶ cells/well) and culture overnight.

Drug Treatment (Pulse):

Treat Group A with 4-ITC-BZA (50 µM) for 1 hour.

Treat Group B with 4-AB (1 mM) for 1 hour.

Treat Group C with Vehicle (DMSO).

Washout (Critical Step):

Aspirate media. Wash cells 3x with warm PBS (5 minutes per wash).

Rationale: This removes unbound/reversible drugs. 4-AB will be washed out; 4-ITC-BZA

should remain covalently bound.

Recovery: Add fresh, drug-free media and incubate for 1 hour.

Stimulation: Add 1 mM H₂O₂ for 10 minutes to induce massive PARylation.

Lysis: Immediately aspirate media and lyse in TCA (Trichloroacetic acid) or SDS-buffer

containing PARG inhibitors (e.g., ADP-HPD) to preserve PAR chains.

Analysis: Perform Western Blot using Anti-PAR antibody.

Expected Result: Group A (4-ITC-BZA) will show no PAR signal (enzyme dead). Group B

(4-AB) will show strong PAR signal (inhibitor washed away).

Protocol B: Cell Viability & Synthetic Lethality Assay
Objective: To assess the cytotoxicity of 4-ITC-BZA in BRCA-deficient vs. BRCA-wildtype cells

(Synthetic Lethality).

Cell Lines: Use isogenic pairs (e.g., DLD-1 BRCA2-/- vs. DLD-1 WT).

Seeding: 2,000 cells/well in 96-well plates.
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Treatment:

Prepare a serial dilution of 4-ITC-BZA in DMSO (0.1 µM to 100 µM).

Dilute into media (Final DMSO < 0.5%).

Note: Ensure media does not contain high concentrations of free amines (e.g., avoid

adding extra Glutamine immediately before ITC addition if possible, though serum amines

are usually tolerable due to the high local concentration of the drug).

Incubation: 72 to 96 hours.

Readout: CellTiter-Glo or MTT assay.

Data Analysis: Plot Dose-Response curves. Calculate IC50.

Success Criteria: A significant left-shift in the IC50 curve for BRCA-/- cells compared to

WT indicates PARP-driven synthetic lethality.
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Figure 1: Mechanism of covalent PARP inactivation (Left) and the "Washout" workflow to

distinguish covalent from reversible inhibition (Right).

Troubleshooting & Optimization
Issue Probable Cause Solution

No Inhibition Observed Hydrolysis of ITC group

Ensure stock is fresh. Do not

dilute in aqueous buffer until

immediately before use.

High Background Toxicity
Non-specific cysteine

modification

Titrate concentration down.

Use a "scramble" ITC control

(e.g., Phenyl Isothiocyanate) to

rule out general toxicity.

Loss of Activity in Lysis Reversible binding?

If the bond is unstable, ensure

lysis buffer pH is neutral (7.0-

7.5). High pH (>9) can

sometimes reverse thiourea

bonds or degrade the protein.

Precipitation Low solubility

4-ITC-BZA is hydrophobic.

Ensure final DMSO

concentration is 0.1-0.5%.

Sonicate stock solution before

use.

Bioconjugation (Alternative Application)
As described in patent literature (US5618926A), 4-isothiocyanatobenzamide can serve as a

heterobifunctional linker.

Protocol: React the isothiocyanate end with a carrier protein (BSA/KLH) at pH 9.0

(Carbonate buffer) for 2 hours. The benzamide end remains available for antibody

recognition or further chemical derivatization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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